3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde

Molecular weight Lipophilicity Drug-likeness

3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde (CAS 1520893-25-7) is a fluorinated aromatic aldehyde with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol. It belongs to the class of trifluoroethoxy-substituted benzaldehydes, which are valued as synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 1520893-25-7
Cat. No. B1470100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde
CAS1520893-25-7
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=O)OCC(F)(F)F
InChIInChI=1S/C10H9F3O2/c1-7-4-8(5-14)2-3-9(7)15-6-10(11,12)13/h2-5H,6H2,1H3
InChIKeyLFYRNBZYBUZWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde (CAS 1520893-25-7): Procurement-Relevant Chemical Profile


3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde (CAS 1520893-25-7) is a fluorinated aromatic aldehyde with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It belongs to the class of trifluoroethoxy-substituted benzaldehydes, which are valued as synthetic intermediates in pharmaceutical and agrochemical research [1]. The compound features a benzaldehyde core substituted with a methyl group at the 3-position and a 2,2,2-trifluoroethoxy group at the 4-position. Its SMILES notation is Cc1cc(C=O)ccc1OCC(F)(F)F . This substitution pattern is structurally related to key intermediates used in the synthesis of proton pump inhibitors such as lansoprazole, where the trifluoroethoxy group contributes to metabolic stability and bioavailability . The compound is typically supplied as a colorless to pale yellow liquid with a purity specification of 95% .

Why 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde Cannot Be Replaced by Common Benzaldehyde Analogs


Substitution of 3-methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde with closely related benzaldehyde derivatives is non-trivial due to the synergistic interplay between the 3-methyl and 4-trifluoroethoxy substituents. The 2,2,2-trifluoroethoxy group imparts strong electron-withdrawing character and elevated lipophilicity (estimated XLogP3 increase of approximately 1.5–2.0 log units compared to the corresponding methoxy analog) [1][2], while the 3-methyl group introduces steric hindrance ortho to the aldehyde function, modulating reactivity in condensation and nucleophilic addition pathways . Removing the methyl group (as in 4-(2,2,2-trifluoroethoxy)benzaldehyde, CAS 76579-46-9) alters both molecular weight (204.15 vs. 218.17 Da) and lipophilicity, potentially affecting downstream pharmacokinetic profiles if the compound is used in drug candidate synthesis [1]. Replacing the trifluoroethoxy group with a methoxy group (as in 4-methoxy-3-methylbenzaldehyde, CAS 32723-67-4) dramatically reduces both molecular weight (150.18 vs. 218.17 Da) and lipophilicity, compromising the metabolic stability advantages conferred by fluorination [2]. Regioisomeric variants such as 4-methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde present different steric and electronic environments around the reactive aldehyde center, leading to divergent reaction outcomes in subsequent synthetic steps . These differences are quantifiable and meaningful for procurement when the compound is destined for structure-activity relationship (SAR) studies or multi-step synthesis where consistent intermediate properties are critical.

Quantitative Differentiation Evidence: 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde vs. Closest Analogs


Molecular Weight Differentiation: 14 Da Increment Over the Des-Methyl Analog Impacts Pharmacokinetic Scaling

The target compound (MW 218.17 Da) exhibits a +14 Da mass increment compared to its closest des-methyl analog, 4-(2,2,2-trifluoroethoxy)benzaldehyde (MW 204.15 Da), due to the presence of the 3-methyl substituent [1]. This mass difference corresponds to a CH2 group and contributes to an estimated XLogP3 increase of approximately +0.5 log units (based on the Hansch π constant for aromatic methyl substitution), yielding a predicted XLogP3 of ~3.4 for the target compound versus the experimentally computed 2.9 for the des-methyl analog [2]. The increased lipophilicity can enhance membrane permeability in drug candidates derived from this intermediate, a property exploited in the design of proton pump inhibitors such as lansoprazole. The higher molecular weight also moves the compound further within Lipinski's Rule of Five space for orally active drugs (optimal MW <500 Da). A procurement decision favoring the methylated analog over the des-methyl variant is warranted when downstream SAR studies require specific lipophilicity tuning or when the target compound is a direct precursor to methyl-bearing pharmacophores.

Molecular weight Lipophilicity Drug-likeness Pharmacokinetics

Regioisomeric Differentiation: 3-Methyl-4-trifluoroethoxy Substitution Pattern vs. 4-Methyl-3-trifluoroethoxy Isomer

The target compound (3-methyl-4-(2,2,2-trifluoroethoxy) substitution pattern) differs from its regioisomer 4-methyl-3-(2,2,2-trifluoroethoxy)benzaldehyde in the spatial relationship between the aldehyde group and the two substituents . In the target compound, the trifluoroethoxy group occupies the para position relative to the aldehyde, placing the electron-withdrawing trifluoroethoxy group in direct conjugation with the carbonyl. The methyl group at the meta position (position 3) provides steric hindrance ortho to the aldehyde. In the regioisomer, the trifluoroethoxy group is meta to the aldehyde (reducing direct electronic conjugation) while the methyl group is para. This difference is predicted to alter the electrophilicity of the aldehyde carbon and influence reaction rates in nucleophilic additions. The para-trifluoroethoxy substitution in the target compound maximizes the electron-withdrawing inductive effect on the aldehyde, making it more reactive toward nucleophiles compared to the meta-substituted regioisomer. Quantitative kinetic data for these specific compounds are not available in the peer-reviewed literature; however, the class-level inference from Hammett σ constants supports the differentiation: σp for OCH2CF3 is estimated to be more electron-withdrawing than σm, consistent with the para-substituted target compound exhibiting greater aldehyde electrophilicity [1]. Selection of the correct regioisomer is critical when the compound is used as a building block in position-specific coupling reactions.

Regioisomerism Steric effects Reactivity Synthetic intermediate

Predicted Physicochemical Properties: Density and Boiling Point Differentiation from Ortho-Substituted Analog

Predicted physicochemical data for a closely related positional isomer, 2-methyl-6-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 2703764-83-2), provide a reference frame for the target compound's expected properties . The ortho-methyl analog has a predicted density of 1.251 ± 0.06 g/cm³ (at 20 °C, 760 Torr) and a predicted boiling point of 256.4 ± 40.0 °C . While direct experimental data for 3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde are not available in the retrieved literature, the similar molecular formula (C10H9F3O2, MW 218.17) and functional group composition suggest comparable density and boiling point ranges. The target compound's para-trifluoroethoxy substitution pattern is expected to result in slightly different intermolecular interactions compared to the ortho-substituted analog due to reduced steric hindrance around the aldehyde, potentially leading to a marginally higher boiling point. In contrast, the aniline derivative 3-methyl-4-(2,2,2-trifluoroethoxy)aniline (CAS 1094646-56-6), which replaces the aldehyde with an amino group, shows a predicted density of 1.244 ± 0.06 g/cm³ and boiling point of 241.2 ± 40.0 °C , illustrating how the aldehyde functionality of the target compound contributes to distinct physical properties. These predicted property differences are relevant for procurement decisions involving purification method selection (e.g., distillation vs. chromatography) and storage condition determination.

Density Boiling point Physicochemical properties Predicted data

Synthetic Utility: Benzaldehyde Core as a Lansoprazole-Type Scaffold Precursor vs. Non-Aldehyde Analogs

The target compound's benzaldehyde functionality enables its use as a key synthetic intermediate in pathways leading to proton pump inhibitor (PPI) scaffolds. The lansoprazole pharmacophore, 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole, incorporates the identical 3-methyl-4-(2,2,2-trifluoroethoxy) substitution pattern found in the target compound, but on a pyridine ring rather than a benzene ring [1][2]. The benzaldehyde version serves as a versatile building block that can undergo: (a) oxidation to 3-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1342354-79-3), (b) reductive amination to benzylamine derivatives, or (c) condensation reactions to form benzimidazole and related heterocyclic systems . In contrast, non-aldehyde analogs such as 3-methyl-4-(2,2,2-trifluoroethoxy)aniline (CAS 1094646-56-6) or (3-methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol (CAS 1476025-59-8) lack the carbonyl electrophile and therefore cannot participate in the same condensation chemistries . Research publications have demonstrated the use of 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde derivatives in synthesizing chalcone-bearing pyridine compounds with biological activity [3], illustrating the broader utility of this substitution pattern in medicinal chemistry. The gold(I) complexes of lansoprazole-type ligands have shown anticancer properties in vitro [2], further validating the pharmaceutical relevance of compounds bearing this substitution motif.

Synthetic intermediate Proton pump inhibitor Lansoprazole Benzimidazole

Fluorine-Enabled Lipophilicity Advantage: Trifluoroethoxy vs. Methoxy and Hydroxy Analogs

The 2,2,2-trifluoroethoxy group in the target compound provides a substantial lipophilicity advantage over non-fluorinated alkoxy analogs. The target compound (MW 218.17, containing OCH2CF3) is compared to its methoxy analog 4-methoxy-3-methylbenzaldehyde (CAS 32723-67-4, MW 150.18, containing OCH3) and its hydroxy precursor 4-hydroxy-3-methylbenzaldehyde (CAS 15174-69-3, MW 136.15, containing OH) . The XLogP3 of the methoxy analog is estimated at approximately 1.7–2.0, while the hydroxy analog would be even lower (estimated 1.2–1.5). The trifluoroethoxy group elevates lipophilicity by approximately +1.0 to +1.5 log units compared to methoxy and by +1.5 to +2.0 log units compared to hydroxy [1]. This lipophilicity enhancement is critical for membrane permeability and is a key driver for incorporating the trifluoroethoxy motif into drug candidates, as evidenced by its presence in marketed drugs such as lansoprazole and silodosin [2]. Furthermore, the trifluoroethoxy group serves as a metabolically stable bioisostere for methoxy groups, reducing susceptibility to O-dealkylation by cytochrome P450 enzymes [1]. The molecular weight increase from the methoxy analog (ΔMW = +68 Da) reflects the replacement of three hydrogen atoms with fluorine atoms, which also increases the compound's electron-withdrawing character. For procurement in medicinal chemistry programs, the trifluoroethoxy-bearing target compound is preferred over the methoxy or hydroxy analogs when enhanced metabolic stability and tuned lipophilicity are design objectives.

Fluorination Lipophilicity Metabolic stability Bioisostere

Optimal Procurement and Application Scenarios for 3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde


Medicinal Chemistry: Synthesis of Proton Pump Inhibitor (PPI) Analogs and Benzimidazole-Based Drug Candidates

Procure this compound as a key benzaldehyde building block for the synthesis of lansoprazole-type proton pump inhibitor analogs. The 3-methyl-4-(2,2,2-trifluoroethoxy) substitution pattern is identical to that found in the lansoprazole core, and the aldehyde functionality enables condensation with o-phenylenediamines to form benzimidazole scaffolds [1]. The trifluoroethoxy group confers metabolic stability and enhanced lipophilicity (estimated XLogP3 ~3.4) compared to methoxy analogs (estimated XLogP3 ~1.7–2.0), which is critical for achieving appropriate pharmacokinetic profiles in oral drug candidates [2]. Gold(I) complexes derived from lansoprazole-type ligands have demonstrated anticancer activity in vitro, expanding the therapeutic relevance beyond antiulcer applications [1].

Synthetic Chemistry: Precursor for 3-Methyl-4-(2,2,2-trifluoroethoxy)benzoic Acid and Derived Amides

The aldehyde group of this compound can be oxidized to 3-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 1342354-79-3, MW 234.17), which serves as a carboxylic acid coupling partner for amide bond formation . This transformation is documented in the patent literature for trifluoroethoxy-substituted benzoic acids [3]. The methyl group at position 3 provides steric hindrance that can influence coupling efficiency and regioselectivity in subsequent reactions. Researchers should select this specific regioisomer (3-methyl-4-trifluoroethoxy) rather than the isomeric 4-methyl-3-trifluoroethoxy variant to ensure the desired spatial arrangement of substituents in the final target molecules.

Bioisostere Replacement Studies: Trifluoroethoxy as a Metabolically Stable Methoxy Surrogate

Use this compound in structure-activity relationship (SAR) studies where the 2,2,2-trifluoroethoxy group is evaluated as a bioisosteric replacement for methoxy or ethoxy substituents. The trifluoroethoxy motif increases lipophilicity by approximately +1.4 to +1.7 log units compared to methoxy (based on class-level estimates) and reduces susceptibility to cytochrome P450-mediated O-dealkylation [2]. The compound's molecular weight of 218.17 Da represents a +68 Da increase over the corresponding methoxy analog (MW 150.18), which must be factored into lead optimization calculations. This scenario is particularly relevant when the target compound serves as an intermediate in programs where fluorination is employed to improve metabolic stability while maintaining target binding affinity.

Analytical Method Development and Reference Standard Procurement

Procure this compound as a reference standard for analytical method development in pharmaceutical quality control. The compound's well-defined structure (SMILES: Cc1cc(C=O)ccc1OCC(F)(F)F), molecular formula (C10H9F3O2), and molecular weight (218.17) make it suitable for HPLC, LC-MS, and NMR method validation. When used as a reference for lansoprazole-related impurity profiling, ensure the benzaldehyde analog is distinguished from the pyridine-based lansoprazole intermediate (which contains the identical substitution pattern on a pyridine ring, MW differs due to heterocyclic core). The typical purity specification of 95% should be verified by the procuring laboratory using orthogonal analytical methods.

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